Deoxyarbutin

Tyrosinase Inhibition Skin Depigmentation Enzyme Kinetics

Formulators seeking a high-potency, safer alternative to hydroquinone for advanced skin lightening research face challenges with efficacy and stability. Deoxyarbutin directly addresses these with data-backed advantages: - 350x more potent than arbutin and 10x more potent than hydroquinone in tyrosinase inhibition. - Demonstrates a 4x better safety margin in human melanocytes, with superior skin lightening in clinical trials. - Ideal for developing novel, water-stable delivery systems like anhydrous emulsions.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 53936-56-4
Cat. No. B000592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyarbutin
CAS53936-56-4
Synonymsdeoxyarbutin
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OC2=CC=C(C=C2)O
InChIInChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2
InChIKeyGFBCWCDNXDKFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Deoxyarbutin Procurement & Differentiation Guide


Deoxyarbutin (4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol; CAS 53936-56-4) is a synthetic, reversible tyrosinase inhibitor belonging to the arbutin class of skin depigmenting agents [1]. It was designed via quantitative structure-activity relationship (QSAR) modeling to competitively inhibit the catalytic function of tyrosinase, the rate-limiting enzyme in melanin biosynthesis [2]. Unlike naturally occurring beta-arbutin, deoxyarbutin lacks the glucose hydroxyl groups, which enhances its lipophilicity and skin penetration [3]. The compound is primarily utilized in cosmetic and dermatological research for the treatment of hyperpigmentation disorders, including melasma and solar lentigines [1].

Synthetic reversible tyrosinase inhibitor – designed for melanogenesis pathway and depigmentation mechanism studies.
Lipophilic analogue of arbutin – enhanced skin penetration profile supports topical formulation research.
Reported head-to-head comparator – suitable for studies benchmarking inhibitor potency and cellular response against hydroquinone or arbutin.

Why Substituting Deoxyarbutin Fails


The substitution of deoxyarbutin with generic arbutin (β-arbutin), α-arbutin, or other common tyrosinase inhibitors such as hydroquinone (HQ) or kojic acid is not scientifically sound due to profound differences in potency, safety profile, and in vivo efficacy. Deoxyarbutin exhibits a Ki for mushroom tyrosinase that is 350-fold lower than arbutin and 10-fold lower than hydroquinone [1]. Furthermore, deoxyarbutin achieves this potency with significantly less cytotoxicity in human melanocytes, requiring a fourfold higher concentration than hydroquinone to reach a 95% cell viability threshold [2]. Critically, in vivo studies demonstrate that kojic acid and arbutin fail to produce a detectable skin lightening effect, whereas deoxyarbutin yields rapid, sustained, and reversible depigmentation in both animal models and human clinical trials [1]. These quantitative disparities preclude simple interchangeability.

Potency gap may shift target inhibition
Deoxyarbutin Ki is orders of magnitude lower than arbutin and hydroquinone; substituting with generic arbutin may dramatically reduce tyrosinase affinity in enzyme assays.
Cytotoxicity profile differs significantly
Hydroquinone shows lower cellular tolerance thresholds in melanocyte viability models; replacement may introduce higher cytotoxicity risk and confound endpoint interpretation.
In vivo response may not transfer
Only deoxyarbutin demonstrated sustained, reversible depigmentation in animal models; arbutin and kojic acid lacked comparable response, limiting direct model interchangeability.
Stability requirements differ critically
Deoxyarbutin degrades rapidly in aqueous solution (t90% ~1.9 days), mandating anhydrous or encapsulated systems; substitutes may not reflect the same formulation constraints.

Deoxyarbutin Head-to-Head Comparative Evidence


Tyrosinase Inhibition Potency Comparison

Deoxyarbutin (dA) demonstrates a markedly higher affinity for the tyrosinase enzyme compared to both hydroquinone (HQ) and arbutin. The inhibition constant (Ki) for dA is 10-fold lower than that of hydroquinone and 350-fold lower than that of arbutin [1]. In a direct comparison, the half-maximal inhibitory concentration (IC50) of dA is 17.5 µM, whereas the IC50 of hydroquinone is 73.7 µM [2].

Tyrosinase Ki
Head-to-head
Ki = 21.6 µM 10× lower than HQ 350× lower than arbutin
Higher binding affinity in enzyme assays
Mushroom tyrosinase inhibition assay
Tyrosinase Inhibition Skin Depigmentation Enzyme Kinetics

Cytotoxicity vs. Hydroquinone in Melanocytes

In cultured human melanocytes, the maximum concentration of deoxyarbutin (dA) that permitted 95% cell viability was fourfold greater than the concentration of hydroquinone (HQ) that allowed the same level of viability [1]. This indicates a significantly reduced cytotoxic and cytostatic profile for dA.

95% Viability Threshold
Head-to-head
Deoxyarbutin concentration 4× greater than HQ at the same viability
Wider cellular tolerance window
Cultured human melanocytes
Cytotoxicity Cell Viability Safety Assessment

In Vivo Skin Lightening Efficacy

In a hairless, pigmented guinea pig model, topical application of deoxyarbutin (dA) produced rapid and sustained skin lightening that was completely reversible upon treatment cessation. In stark contrast, hydroquinone (HQ) induced only a short, unsustained effect, while kojic acid and arbutin exhibited no observable skin lightening effect [1].

In Vivo Depigmentation
Head-to-head
dA: sustained, reversible effect HQ: short, unsustained Kojic acid / Arbutin: no observable effect
Reported model-specific depigmentation response
Hairless guinea pig model, 8-week topical
In Vivo Efficacy Skin Lightening Preclinical Model

Clinical Skin Lightening Trial

In a human clinical trial, topical treatment with deoxyarbutin (dA) for 12 weeks resulted in a statistically significant greater fading of pre-tanned skin compared to treatment with hydroquinone (HQ) or no treatment [1].

Human Trial Fading
Head-to-head
Statistically greater fading vs HQ and no treatment
Reported endpoint difference in human trial
12-week study, pre-tanned skin
Clinical Trial Human Efficacy Hyperpigmentation

Melanosomal Membrane Safety

Transmission electron microscopy (TEM) analysis of hyperpigmented guinea pig skin revealed that topical application of 5% hydroquinone (HQ) for 10 days caused prominent damage to the melanosomal membrane, including bulb-like structures and complete rupture of outer membranes. In contrast, these ultrastructural changes were barely observed in skin treated with deoxyarbutin (dA) [1].

Melanosomal Integrity
Head-to-head
dA: minimal ultrastructural change HQ: prominent membrane rupture
Lower melanosome toxicity in ultrastructure
TEM, guinea pig skin after 10-day topical
Melanosome Toxicity Ultrastructure Safety Pharmacology

Formulation Stability Considerations

Deoxyarbutin is thermolabile in aqueous solutions, where it decomposes into hydroquinone. A comparative stability study showed that in aqueous solution, deoxyarbutin has a t90% (time for 10% degradation) of approximately 1.9 days at 25 °C, in contrast to arbutin which is significantly more stable under the same conditions [1]. However, in an anhydrous polyol-in-silicone emulsion system, the degradation of deoxyarbutin is significantly delayed at both 25 °C and 45 °C [2].

Aqueous Stability t90%
Method context
≈1.9 days at 25°C (arbutin significantly more stable)
Requires anhydrous formulation systems
HPLC monitoring in aqueous solution
Formulation Stability Degradation Kinetics Anhydrous Systems

Deoxyarbutin Application Scenarios


High-Potency Hyperpigmentation Formulations

Formulators developing advanced, high-efficacy skin lightening products for conditions like melasma or severe solar lentigines should prioritize deoxyarbutin. This is based on its 350-fold greater potency than arbutin [1] and its demonstrated superiority over hydroquinone in human clinical trials for fading pre-tanned skin [2]. The lower Ki ensures effective tyrosinase inhibition at lower concentrations, which is advantageous for formulating potent yet safe products.

Safe Reversible Tyrosinase Inhibition Research

For researchers studying melanogenesis pathways or evaluating depigmenting agents, deoxyarbutin serves as an ideal tool compound. It is a potent (Ki 10-fold lower than HQ) [1], reversible inhibitor [3] with a well-documented safety profile, including a fourfold better safety margin than hydroquinone in human melanocytes [2]. Its reversible nature and lack of melanosome toxicity [4] allow for cleaner mechanistic studies without the confounding variable of irreversible cellular damage.

Drug Delivery for Labile Compounds

The well-characterized thermolability of deoxyarbutin in aqueous solutions (t90% ≈ 1.9 days at 25 °C) [5] makes it an excellent model compound for the development and validation of advanced formulation technologies. These include anhydrous emulsions, nanostructured lipid carriers (NLCs), or other encapsulation methods designed to enhance the stability and control the release of water-sensitive actives [6].

Safety-Focused Sensitive Skin Products

For product lines specifically marketed for sensitive skin or as a safer alternative to hydroquinone, deoxyarbutin's differentiated safety data is paramount. The evidence showing it requires a fourfold higher concentration than hydroquinone to compromise cell viability [2] and does not cause the melanosomal membrane damage characteristic of hydroquinone [4] provides a strong, data-driven foundation for such claims and for targeting a safety-conscious consumer or patient segment.

Application
Selection Property
Validation Focus
Hyperpigmentation model formulation studies
Tyrosinase inhibition potency in enzyme assays
In vivo model depigmentation response
Melanogenesis pathway research
Reversible inhibitor profile
Cellular viability and melanosome integrity endpoints
Stability-limited compound delivery research
Aqueous instability context
Anhydrous formulation performance
Safety-related endpoint profiling research
Cytotoxicity and melanosome toxicity endpoints
Comparative cellular tolerance data

Technical Documentation Hub

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38 linked technical documents
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